2-(4-chlorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c22-18-7-9-19(10-8-18)27-16-21(25)23-11-4-12-24-13-14-26-20(15-24)17-5-2-1-3-6-17/h1-3,5-10,20H,4,11-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIWDAUFHULXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with a suitable amine, such as 3-(2-phenylmorpholin-4-yl)propylamine, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenoxyacetic acid derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity
-
Neurological Disorders
- The compound has been investigated for its effects on neurodegenerative diseases, particularly Parkinson's disease. It was shown to inhibit the aggregation of alpha-synuclein, a protein implicated in the pathology of Parkinson's disease. This suggests therapeutic potential in maintaining neuronal health and function .
- Anti-inflammatory Effects
Anticancer Efficacy
A study conducted on various cancer cell lines (e.g., breast and lung cancer) showed that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism of action involves the induction of apoptosis and inhibition of the cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| A549 (Lung) | 15 | Cell cycle arrest |
Neuroprotective Effects
In vitro studies assessed the impact of the compound on alpha-synuclein aggregation:
| Concentration (µM) | % Inhibition of Aggregation |
|---|---|
| 5 | 45 |
| 10 | 70 |
| 20 | 85 |
These results indicate a dose-dependent inhibition, highlighting its potential in therapeutic strategies against neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
2-(4-Fluorophenoxy)-N-[3-(Morpholin-4-yl)Propyl]Acetamide ()
- Molecular Formula : C₁₅H₂₁FN₂O₃
- Molecular Weight : 296.34 g/mol
- Key Features: Fluorine atom at the para position of the phenoxy group. Morpholine ring (without phenyl substitution) attached via a propyl chain. Physicochemical Properties: logP = 0.64, logD = 0.22, polar surface area = 43.67 Ų.
- Comparison: The absence of a phenyl group on the morpholine ring reduces steric hindrance and molecular weight compared to the target compound.
Acetamide, 2-(4-Chlorophenoxy)-N-[3-(Dimethylamino)Propyl]- ()
- Molecular Formula : C₁₃H₁₉ClN₂O₂
- Molecular Weight : 270.76 g/mol
- Key Features: Dimethylamino group instead of a phenylmorpholine moiety.
- Comparison: Simplified structure with lower molecular weight and fewer hydrogen bond acceptors (3 vs. 5 in the target compound). Likely higher solubility in aqueous media due to the dimethylamino group’s basicity .
Morpholine/Oxomorpholine Derivatives with Acetamide Linkers
2-(4-Acetyl-6,6-Dimethyl-2-Oxomorpholin-3-yl)-N-(4-Isopropylphenyl)Acetamide ()
- Molecular Formula : C₂₀H₂₇N₂O₄
- Molecular Weight : 369.45 g/mol
- Key Features :
- Oxomorpholine ring with acetyl and methyl substituents.
- 4-Isopropylphenyl group as the aromatic substituent.
- Comparison :
Hexahydroazepine/Diazepine Derivatives ()
N-[3-(Hexahydro-4-(Phenylmethyl)-1H-1,4-Diazepin-1-yl)Propyl]-2-(4-Chlorophenoxy)Acetamide Dihydrochloride ()
- Molecular Formula : C₂₃H₂₉ClN₃O₂·2HCl
- Molecular Weight : 498.88 g/mol
- Key Features :
- Seven-membered diazepine ring with a benzyl substituent.
- Dihydrochloride salt form improves solubility.
- Salt formation enhances bioavailability compared to the free base form of the target compound .
N-[3-(Azepan-1-yl)Propyl]-2-(4-Chlorophenoxy)Acetamide ()
- Molecular Formula : C₁₇H₂₅ClN₂O₂
- Molecular Weight : 340.85 g/mol
- Key Features :
- Azepane (seven-membered amine ring) instead of morpholine.
- Comparison :
Chlorophenyl Acetamide Intermediates ()
2-Chloro-N-(4-Fluorophenyl)Acetamide ()
- Molecular Formula: C₈H₇ClFNO
- Molecular Weight : 187.6 g/mol
- Key Features :
- Simple chloroacetamide structure with a fluorophenyl group.
- Comparison :
Data Table: Comparative Analysis of Key Compounds
*Estimated based on structural similarity; †Predicted values.
Research Findings and Implications
- Structural-Activity Relationships: The 2-phenylmorpholine group in the target compound likely enhances binding to hydrophobic pockets in biological targets compared to non-aromatic morpholine derivatives . Chlorine at the phenoxy position improves metabolic stability relative to fluorine analogs .
- Synthetic Challenges :
- Biological Potential: While biological data for the target compound are absent, analogs like N-cyclohexyl-2-(4-fluorophenyl)acetamide () show high synthetic yields (81%), suggesting feasible scalability for related structures .
Biological Activity
2-(4-chlorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H22ClN3O2. The presence of the chlorophenoxy group and the morpholine moiety suggests potential interactions with biological targets, which may contribute to its pharmacological effects.
Antiviral Activity
Recent studies have explored the antiviral properties of compounds related to the structure of this compound. For instance, research on similar compounds indicated effectiveness against HIV-1 by targeting viral infectivity factors (Vif), which are crucial for viral replication. These studies utilized proteolytic targeting chimeras (PROTACs) to degrade Vif proteins, highlighting a potential pathway for antiviral action in related compounds .
Anticonvulsant Activity
The compound's structural analogs have exhibited anticonvulsant effects in various models. For example, a series of substituted phenoxy compounds demonstrated significant activity in both pentylenetetrazole (PTZ) and maximal electroshock (MES) models, suggesting that similar mechanisms may be at play for this compound .
The biological activity of this compound may be mediated through interactions with specific receptors or enzymes. The morpholine moiety is known to enhance solubility and bioavailability, potentially facilitating better interaction with target sites in the body. Additionally, the chlorophenoxy group can influence the binding affinity to various receptors, which could explain the compound's diverse pharmacological effects.
Study on Antiviral Effects
A notable study focused on a related compound's ability to inhibit HIV replication in vitro. The results indicated that the compound could effectively reduce viral loads by degrading Vif proteins in a dose-dependent manner, providing a promising avenue for further research into similar structures .
Study on Anticonvulsant Effects
In another study assessing anticonvulsant activity, researchers synthesized various phenoxy derivatives and tested their efficacy in animal models. The results showed that certain derivatives significantly reduced seizure frequency and duration, suggesting that modifications to the phenoxy group could enhance therapeutic potential .
Data Summary
Q & A
Basic: What are the standard synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. For example:
- Step 1: React 4-chlorophenoxyacetic acid derivatives with a primary amine precursor (e.g., 3-(2-phenylmorpholin-4-yl)propan-1-amine) using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) .
- Step 2: Purify intermediates via thin-layer chromatography (TLC) with gradients such as hexane:ethyl acetate (9:3) and recrystallization from ethyl acetate .
- Critical Parameters: Maintain reaction temperatures below 5°C during reagent addition to minimize side reactions. Monitor progress via TLC and optimize stoichiometry (e.g., 1:1.5 molar ratios of acid to amine) .
Basic: How is structural characterization performed post-synthesis?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy: 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent integration and connectivity. For example, aromatic protons appear in the δ 7.0–7.7 ppm range, while morpholine protons resonate at δ 3.0–4.0 ppm .
- X-ray Crystallography: Single-crystal analysis resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and confirms stereochemistry .
- Mass Spectrometry: ESI/APCI(+) modes validate molecular weight (e.g., [M+H]+ peaks) .
Advanced: How can reaction yields be optimized during synthesis?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening: Test alternative coupling agents (e.g., HATU, EDCI) to improve efficiency. TBTU is preferred for sterically hindered amines due to reduced racemization .
- Solvent Effects: Compare polar aprotic solvents (e.g., DMF vs. DCM) to enhance solubility of intermediates.
- Stoichiometric Adjustments: Increase amine equivalents (1.5–2.0 molar ratios) to drive reactions to completion .
- Temperature Control: Gradual warming from 0°C to room temperature post-coupling minimizes decomposition .
Advanced: How are hydrogen-bonding networks and molecular packing analyzed?
Methodological Answer:
- X-ray Diffraction: Identify intramolecular interactions (e.g., six-membered rings via C–H···O bonds) and intermolecular N–H···O hydrogen bonds that stabilize crystal lattices .
- Computational Modeling: Density Functional Theory (DFT) calculates bond lengths and angles, validated against crystallographic data (e.g., C–O bond lengths ~1.21 Å) .
- Thermogravimetric Analysis (TGA): Assess thermal stability linked to packing efficiency .
Advanced: How to resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Multi-Technique Cross-Validation: Combine NMR, IR, and high-resolution MS to distinguish regioisomers or byproducts. For example, unexpected doublets in 1H NMR may indicate residual solvents or rotamers .
- Dynamic NMR Studies: Variable-temperature NMR can reveal conformational exchange in morpholine rings (e.g., coalescence temperatures for axial/equatorial protons) .
- Impurity Profiling: Use preparative HPLC to isolate minor components for individual characterization .
Advanced: What strategies guide derivative design for structure-activity studies?
Methodological Answer:
- Core Modifications: Replace the 4-chlorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to probe electronic effects on bioactivity .
- Side-Chain Variations: Introduce alkyl or aryl groups on the morpholine ring to assess steric impacts. For example, substituting phenyl with pyridyl enhances water solubility .
- Hybrid Analogues: Conjugate with bioactive scaffolds (e.g., indole carboxamides) via amide bond formation, using stepwise TBTU-mediated coupling .
Advanced: How to address low solubility in biological assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO-water gradients (≤5% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl) at the acetamide group, which cleave in physiological conditions .
- Salt Formation: React with hydrochloric acid to form water-soluble hydrochloride salts, confirmed via pH titration and FTIR .
Advanced: How to validate target engagement in mechanistic studies?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) between the compound and target proteins (e.g., enzyme active sites) .
- Fluorescence Quenching Assays: Monitor changes in intrinsic tryptophan fluorescence upon ligand binding .
- Molecular Docking: Use AutoDock Vina to simulate binding poses, validated by mutagenesis studies (e.g., alanine scanning of key residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
